molecular formula C16H10N2O4 B13779493 (3Z)-5-nitro-3-phenacylidene-1H-indol-2-one CAS No. 70452-32-3

(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one

Cat. No.: B13779493
CAS No.: 70452-32-3
M. Wt: 294.26 g/mol
InChI Key: WUPBHEFJISKVQN-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group at the 5-position, a phenacylidene group at the 3-position, and a ketone group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-nitro-3-phenacylidene-1H-indol-2-one typically involves the condensation of 5-nitroindole-2-one with a suitable phenacylidene precursor. The reaction is usually carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to its corresponding amine derivative using reagents such as lithium aluminum hydride.

    Substitution: The phenacylidene group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: 5-amino-3-phenacylidene-1H-indol-2-one.

    Reduction: 5-nitro-3-phenacylidene-1H-indol-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-5-nitro-3-phenacylidene-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-nitroindole-2-one: Lacks the phenacylidene group.

    3-phenacylidene-1H-indol-2-one: Lacks the nitro group.

    5-amino-3-phenacylidene-1H-indol-2-one: Reduced form of the nitro group.

Uniqueness

(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one is unique due to the presence of both the nitro and phenacylidene groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

70452-32-3

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one

InChI

InChI=1S/C16H10N2O4/c19-15(10-4-2-1-3-5-10)9-13-12-8-11(18(21)22)6-7-14(12)17-16(13)20/h1-9H,(H,17,20)/b13-9-

InChI Key

WUPBHEFJISKVQN-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.